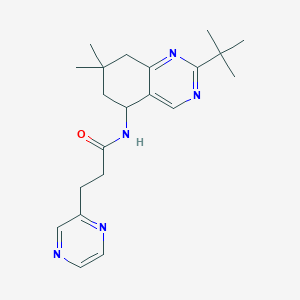![molecular formula C20H14Cl2N2O2 B6036845 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B6036845.png)
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzamide ring, and a phenylcarbamoyl group attached to the 4 position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide can be achieved through the direct condensation of 2,6-dichlorobenzoic acid with 4-aminobenzamide. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction is conducted under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylcarbamoyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- 2,3-dichloro-N-(2,6-dichlorophenyl)benzamide
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the phenylcarbamoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-16-7-4-8-17(22)18(16)20(26)24-15-11-9-13(10-12-15)19(25)23-14-5-2-1-3-6-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEJUFQCECJTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6036772.png)
![3-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B6036780.png)
![4-FLUORO-N-[2-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B6036787.png)
amino]-1-piperidinyl}methyl)phenol](/img/structure/B6036797.png)
![[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B6036800.png)
![4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B6036808.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6036819.png)

![N-methyl-2-(2-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B6036832.png)
![5-(4-Chlorophenyl)-9-hydroxy-6-propan-2-yl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6036836.png)
![4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6036844.png)
![N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]oxolane-3-carboxamide](/img/structure/B6036847.png)
![2-[2-(Dimethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride](/img/structure/B6036850.png)
![3-{[3-(4-methoxyphenyl)-3-oxopropanoyl]amino}-5-(trifluoromethyl)benzoic acid](/img/structure/B6036859.png)
